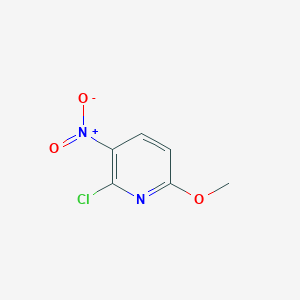

2-Chloro-6-methoxy-3-nitropyridine

描述

Overview of Pyridine (B92270) Chemistry and Derivatives in Academic Contexts

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is structurally analogous to benzene (B151609) but exhibits distinct chemical properties. nih.govacs.org The nitrogen atom imparts a weak basicity to the ring and influences its reactivity, making it a cornerstone in organic synthesis. numberanalytics.comfiveable.me Pyridine and its derivatives are integral to the structure of essential biomolecules like vitamins and coenzymes. nih.govfiveable.me In academic and industrial research, pyridines are extensively utilized as solvents, reagents, and precursors for the synthesis of complex molecules with diverse applications, including pharmaceuticals and materials science. nih.govacs.orgnumberanalytics.com The ability to introduce a wide array of functional groups onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, leading to the development of novel compounds with specific biological activities. nih.gov

Significance of Substituted Nitropyridines in Modern Synthetic and Medicinal Chemistry

The introduction of a nitro group onto the pyridine ring significantly alters its chemical reactivity and biological profile. nih.gov Nitropyridines are valuable precursors in synthetic organic chemistry, facilitating a variety of chemical transformations. nih.govnih.gov The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, enabling the introduction of diverse functionalities. ntnu.no This property is extensively exploited in the synthesis of polysubstituted pyridines, which are often key scaffolds in medicinal chemistry. nih.gov

From a medicinal chemistry perspective, the nitropyridine moiety is a "privileged structure," frequently found in compounds exhibiting a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties. nih.govontosight.ai The nitro group itself can be a pharmacophore or can be readily reduced to an amino group, providing a handle for further molecular elaboration in drug discovery programs. guidechem.com

Positioning of 2-Chloro-6-methoxy-3-nitropyridine within Pyridine Heterocyclic Research

This compound is a strategically substituted pyridine that combines several key functional groups, making it a highly useful intermediate in heterocyclic research. ontosight.ai Its chemical structure features a pyridine ring with a chlorine atom at the 2-position, a methoxy (B1213986) group at the 6-position, and a nitro group at the 3-position. ontosight.ai This specific arrangement of substituents dictates its reactivity, allowing for selective chemical modifications.

The chlorine atom at the 2-position is susceptible to nucleophilic displacement, a common strategy for introducing new side chains. guidechem.com The methoxy group at the 6-position influences the electron density of the ring, and the nitro group at the 3-position not only activates the ring for nucleophilic attack but also serves as a precursor for an amino group. guidechem.com Consequently, this compound is a valuable starting material for the synthesis of more complex heterocyclic systems and has been utilized in the preparation of compounds for pharmaceutical and agrochemical research. ontosight.ai It is a key reactant in coupling reactions such as the Suzuki and Negishi reactions. thermofisher.com

Chemical and Physical Properties

This compound presents as a light yellow to off-white or grayish-white crystalline solid or powder. guidechem.com It has a melting point range of 78-80 °C. chembk.comsigmaaldrich.com The compound is slightly soluble in water. chembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O₃ | chembk.comnih.gov |

| Molecular Weight | 188.57 g/mol | chembk.comnih.gov |

| Melting Point | 78-80 °C | chembk.comsigmaaldrich.com |

| Appearance | Light yellow to off-white crystalline solid/powder | guidechem.com |

| Solubility | Slightly soluble in water | chembk.com |

| CAS Number | 38533-61-8 | chembk.comnih.gov |

This table is interactive. Users can sort and filter the data.

Synthesis and Reactions

The synthesis of this compound can be achieved through a multi-step process. One common method involves the nitration of 2-chloro-6-methoxypyridine (B123196). google.com This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures to prevent the formation of byproducts. guidechem.com An alternative synthesis route starts with 2,6-dichloropyridine (B45657), which undergoes methoxylation followed by nitration. guidechem.com

The reactivity of this compound is characterized by several key transformations:

Nucleophilic Substitution: The chlorine atom at the 2-position is readily displaced by various nucleophiles, such as amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst, or stannous chloride. google.com This transformation is crucial for creating precursors for further derivatization.

Coupling Reactions: The compound can participate in cross-coupling reactions, including the Suzuki and Negishi reactions, to form new carbon-carbon bonds.

Research Applications

This compound serves as a pivotal intermediate in the synthesis of a variety of target molecules in chemical research.

In pharmaceutical research , it is a building block for the development of potential therapeutic agents. Its derivatives have been investigated for their potential anticancer and anti-inflammatory activities. ontosight.ai The ability to modify the compound at multiple positions allows for the creation of libraries of novel compounds for biological screening. For instance, the reduction of the nitro group to an amine furnishes 2-amino-6-methoxy-3-nitropyridine (B1334430), a key intermediate for synthesizing more complex heterocyclic systems like 2,3-diamino-6-methoxypyridine (B1587572). google.com

In the field of agrochemicals , this compound and its derivatives are explored for the development of new pesticides and herbicides. ontosight.ai The specific substitution pattern can be tailored to target particular pests or weeds while aiming to minimize environmental impact. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRGUTNVDGIKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191862 | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38533-61-8 | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038533618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2A2RC7BBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 Methoxy 3 Nitropyridine

Synthetic Routes to 2-Chloro-6-methoxy-3-nitropyridine

The primary synthetic pathways to this compound involve sequential substitution reactions on pyridine (B92270) precursors. These methods are designed to introduce the chloro, methoxy (B1213986), and nitro groups in a controlled manner to achieve the desired isomer.

The formation of this compound is typically achieved through a two-step synthetic sequence starting from 2,6-dichloropyridine (B45657). guidechem.comgoogle.com

Methoxylation: The first step involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,6-dichloropyridine is replaced by a methoxy group. This is accomplished by reacting 2,6-dichloropyridine with sodium hydroxide (B78521) in methanol (B129727), with the reaction mixture being heated under reflux. guidechem.com This selective monosubstitution yields 2-chloro-6-methoxypyridine (B123196).

Nitration: The second step is the nitration of the resulting 2-chloro-6-methoxypyridine. This is an electrophilic aromatic substitution reaction carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.com The reaction is typically initiated at a low temperature (0°C) and then heated to around 85°C to facilitate the introduction of the nitro group at the 3-position of the pyridine ring, yielding the final product. guidechem.com

Due to the electron-deficient nature of the pyridine ring, the chlorine atom at the 2-position is susceptible to nucleophilic attack, allowing for further derivatization if needed. guidechem.com

An alternative and common route involves the direct methoxylation of 2,6-dichloro-3-nitropyridine (B41883). google.comchemicalbook.com This precursor is synthesized by the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid. google.comchemicalbook.com The resulting 2,6-dichloro-3-nitropyridine is then subjected to a nucleophilic aromatic substitution reaction.

In this pathway, 2,6-dichloro-3-nitropyridine is treated with a methoxide (B1231860) source, such as sodium methoxide in methanol. The strongly electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, activates both chloro-substituted positions for nucleophilic attack. However, the position at C-6 is generally more susceptible to substitution than the C-2 position, leading to the selective formation of this compound. A similar reaction, the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in methanol, proceeds at a controlled temperature of 25-30°C. chemicalbook.com

Table 1: Synthesis of this compound from different precursors

| Precursor | Reagents | Product | Yield | Reference |

| 2,6-Dichloropyridine | 1. NaOH, Methanol2. Fuming HNO₃, H₂SO₄ | This compound | Not specified | guidechem.com |

| 2,6-Dichloro-3-nitropyridine | Sodium Methoxide, Methanol | This compound | 56% (crude product) | chemicalbook.com |

| 2-Chloro-6-methoxypyridine | Nitric Acid | This compound | ~50-55% (before optimization) | google.com |

Achieving high purity of this compound is crucial for its use as a synthetic intermediate. guidechem.com Standard purification often involves recrystallization from solvent mixtures, but this can lead to significant yield loss, with purities sometimes only reaching around 50-55% due to difficulties in removing impurities. google.com

For laboratory-scale synthesis, purification is also commonly achieved by silica (B1680970) gel column chromatography, using a mobile phase like ethyl acetate. guidechem.comchemicalbook.com High-performance liquid chromatography (HPLC) can also be utilized for analysis and preparative separation. sielc.com

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound is governed by well-understood reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The introduction of the methoxy group onto 2,6-dichloro-3-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds in two main steps:

Nucleophilic Attack: The nucleophile, a methoxide ion (CH₃O⁻), attacks the electron-deficient carbon atom at the 6-position of the pyridine ring. This position is activated by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at the 3-position. This attack breaks the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This results in the final substituted product, this compound.

Electrophilic Aromatic Substitution: The nitration of 2-chloro-6-methoxypyridine follows an electrophilic aromatic substitution mechanism. The mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring, although generally electron-deficient, is activated towards electrophilic attack by the electron-donating methoxy group. The nitronium ion attacks the electron-rich 3-position of the ring, leading to the formation of the nitro-substituted product after a deprotonation step.

Yield Optimization and Scalability Studies in Laboratory and Industrial Settings

The transition from laboratory-scale synthesis to industrial production requires a focus on yield optimization and scalability. While academic preparations might report yields around 56% using column chromatography for purification, industrial processes aim for much higher efficiency. chemicalbook.com

The choice of reagents and reaction conditions is also critical for scalability. Using cost-effective and manageable reagents is preferred for commercial production. google.com For example, while potassium nitrate (B79036) can be used for nitration in a lab setting, it is often avoided on a commercial scale due to cost and safety concerns. google.com The development of scalable methods, such as those that streamline workup and purification, are essential for the efficient production of this important chemical intermediate. acs.orgacs.org

Chemical Reactivity and Derivatization of 2 Chloro 6 Methoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 2-position of 2-chloro-6-methoxy-3-nitropyridine is susceptible to nucleophilic attack. This reactivity is a consequence of the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the electron-withdrawing nitro group. guidechem.com Nucleophilic aromatic substitution (NAS) on halopyridines is a common synthetic strategy. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a tetrahedral intermediate. The aromaticity is then restored by the expulsion of the chloride ion. youtube.com

One of the most significant applications of this compound is in amination reactions to produce various amino-nitropyridine derivatives. These reactions are crucial for the synthesis of more complex molecules, including those with pharmaceutical applications. The chlorine atom can be readily displaced by ammonia (B1221849) or primary and secondary amines to introduce an amino group at the 2-position. google.com

For instance, the reaction of this compound with ammonia can yield 2-amino-6-methoxy-3-nitropyridine (B1334430). This transformation is a key step in the synthesis of 2,3-diamino-6-methoxypyridine (B1587572). google.com The reaction conditions for such aminations are typically mild, often requiring heating the reactants in a suitable solvent.

A related and well-documented process is the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) to produce 2-amino-6-chloro-3-nitropyridine (B151482), which can then be converted to 2-amino-6-methoxy-3-nitropyridine. google.com The ammonolysis is carried out using aqueous ammonia in methanol (B129727) at a temperature of 35–40°C. google.com Subsequently, the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide (B1231860) in methanol yields 2-amino-6-methoxy-3-nitropyridine. google.comchemicalbook.com

Table 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Besides amines, the chlorine atom in this compound can be substituted by a variety of other nucleophiles, including thiols. The reaction with thiols leads to the formation of thioether derivatives. For example, reacting 2-chloro-3-nitropyridine (B167233) with various xanthates in the presence of cesium carbonate in methanol provides aryl-alkyl thioethers in good yields. researchgate.net This method offers an alternative to using odorous thiols directly.

Other nucleophiles such as alkoxides can also displace the chlorine atom. The reactivity towards these nucleophiles is influenced by the electronic properties of the pyridine ring, which is activated by the nitro group.

Reduction Chemistry of the Nitro Group

The nitro group at the 3-position of this compound is readily reduced to an amino group under various conditions. guidechem.com This transformation is a fundamental step in the synthesis of many substituted pyridines, particularly those with applications in medicinal chemistry.

The reduction of the nitro group can be achieved through several methods. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Alternatively, metal reductions are also widely used. Reagents like iron, tin, or zinc in the presence of an acid can effectively reduce the nitro group. google.com For example, the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine can be carried out using a metal reducing agent like iron, tin, zinc, or tin(II) chloride in a polar protic solvent such as water, an alcohol, or an acid. google.com Specifically, the use of stannous chloride dihydrate in concentrated hydrochloric acid at 35–40°C has been reported to be effective. google.com Another set of reducing agents mentioned for the reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine includes TiCl₄ and Mg. google.com

The reduction of the nitro group in this compound leads to the formation of 3-amino-2-chloro-6-methoxypyridine. This product is a valuable bifunctional intermediate, possessing both a reactive amino group and a chloro substituent that can undergo further chemical transformations.

The selective reduction of the nitro group without affecting the chloro substituent is a key advantage of many reduction methods. This allows for a stepwise functionalization of the pyridine ring. The resulting amino-methoxy-chloropyridine can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, or as a building block in the synthesis of fused heterocyclic systems.

Cross-Coupling Reactions Involving this compound

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. thermofisher.com These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

In a Suzuki coupling, the chlorine atom is coupled with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. The methoxy (B1213986) group at the 6-position can enhance the stability of the intermediates in these reactions. Similarly, in a Negishi coupling, an organozinc reagent is used in place of the organoboron compound.

These cross-coupling reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, further highlighting the synthetic utility of this compound as a versatile building block.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-6-chloro-3-nitropyridine |

| 2,6-Dichloro-3-nitropyridine |

| 2,3-Diamino-6-methoxypyridine |

| 2-Amino-6-methoxy-3-nitropyridine |

| Sodium methoxide |

| 2-Chloro-3-nitropyridine |

| Cesium carbonate |

| Palladium on carbon |

| Stannous chloride dihydrate |

| TiCl₄ |

| Mg |

| 3-Amino-2-chloro-6-methoxypyridine |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. fishersci.co.ukresearchgate.net In the case of this compound, the chloro group at the 2-position serves as the electrophilic partner for this reaction. The reaction is a powerful method for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents at this position. fishersci.co.uk

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. fishersci.co.uk The reactivity of the C-Cl bond in this substrate is enhanced by the electron-deficient nature of the pyridine ring.

Research on related chloro-heterocycles demonstrates that successful Suzuki-Miyaura couplings can be achieved using various palladium catalysts and ligands. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. While aryl chlorides are known to be less reactive than bromides or iodides, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can effectively facilitate the coupling of these substrates. fishersci.co.uksigmaaldrich.com For many nitrogen-rich heterocycles, palladium precatalysts are effective under mild conditions, though heteroatom-containing compounds can sometimes complicate reactions by coordinating with the palladium catalyst. researchgate.netnih.gov

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or palladium precatalysts sigmaaldrich.comnih.gov |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, P(t-Bu)₃) nih.govnih.gov |

| Boron Reagent | Arylboronic acids, vinylboronic acids, or their esters fishersci.co.uk |

| Base | K₃PO₄, Cs₂CO₃, KF nih.govnih.gov |

| Solvent | Dioxane/H₂O, Toluene, THF nih.govnih.gov |

| Temperature | Room temperature to 100 °C nih.govnih.gov |

Negishi Coupling Applications

The Negishi coupling provides another powerful route for C-C bond formation by reacting an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgchem-station.com This reaction is noted for its high reactivity and functional group tolerance. chem-station.com For this compound, the chloro-substituent is displaced to form a new carbon-carbon bond.

Compared to Suzuki-Miyaura coupling, Negishi coupling often exhibits higher reactivity, which can be advantageous. wikipedia.org However, organozinc reagents are typically sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org The reaction is particularly useful for coupling with sp³, sp², and sp hybridized carbon atoms. wikipedia.org The development of palladacycle precatalysts and specific ligands has enabled Negishi couplings of aryl chlorides to proceed under mild conditions. nih.gov For heterocyclic substrates, this method is effective for creating linkages that are sometimes challenging via other coupling methods due to issues like protodeboronation in Suzuki reactions. nih.gov

The use of nickel catalysts, such as Ni(acac)₂ or Ni(PPh₃)₄, is also common in Negishi couplings and can offer different reactivity profiles compared to palladium catalysts. wikipedia.org The choice between palladium and nickel depends on the specific substrates and desired outcome, with palladium generally offering broader functional group tolerance. wikipedia.org

| Parameter | Typical Conditions for Negishi Coupling of Aryl Chlorides |

| Catalyst | Pd₂(dba)₃, Pd[P(tBu₃)]₂, Ni(acac)₂, or palladacycle precatalysts nih.govwikipedia.orgorganic-chemistry.org |

| Ligand | Phosphine ligands (e.g., X-Phos, SPhos) nih.govorganic-chemistry.org |

| Zinc Reagent | Arylzinc chlorides, alkylzinc chlorides nih.govwikipedia.org |

| Solvent | THF, THF/NMP nih.gov |

| Temperature | Room temperature to 100 °C nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond Suzuki and Negishi couplings, this compound can potentially participate in other transition metal-catalyzed reactions to form C-C or C-heteroatom bonds.

The Sonogashira coupling is a key reaction for forming C(sp²)-C(sp) bonds, typically coupling an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction allows for the introduction of an alkynyl moiety at the 2-position of the pyridine ring. The reaction is valued for its mild conditions and has been applied to the synthesis of complex molecules and pharmaceuticals. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. rsc.orgorganic-chemistry.org

The Heck reaction is another palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. rsc.org This would involve the reaction of this compound with an alkene to form a substituted pyridine with a new vinyl group.

These reactions broaden the synthetic utility of this compound, allowing for the introduction of a diverse range of functional groups, which is crucial for building molecular complexity in fields like medicinal chemistry and materials science. nih.govrsc.org

Reactivity of the Methoxy Group and its Influence on Reaction Pathways

The methoxy group at the 6-position of the pyridine ring plays a significant electronic role that influences the reactivity of the entire molecule. As an electron-donating group, the methoxy substituent can affect the reaction pathways of coupling reactions.

In the context of Suzuki-Miyaura coupling, the methoxy group at a position para to the reacting C-Cl bond can enhance the electron density of the pyridine ring. This donation of electron density can help to stabilize the palladium intermediates formed during the catalytic cycle, potentially leading to faster reaction rates and higher yields compared to analogues without this group. The methoxy group's presence can also influence the lipophilicity of the molecule, which may affect its solubility and interactions in biological systems.

Spectroscopic Characterization and Computational Chemistry of 2 Chloro 6 Methoxy 3 Nitropyridine

Advanced Spectroscopic Analyses for Structural Elucidation

The elucidation of the precise molecular structure of 2-Chloro-6-methoxy-3-nitropyridine relies on a multi-faceted analytical approach, integrating data from vibrational, magnetic resonance, electronic, and mass spectrometries.

Vibrational spectroscopy provides a detailed fingerprint of the functional groups and skeletal structure of the molecule. The analysis of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, supported by Density Functional Theory (DFT) calculations for similar molecules, allows for the precise assignment of fundamental vibrational modes. oaji.net For this compound, which possesses C_s point group symmetry, all 45 of its fundamental vibrations are active in both IR and Raman spectroscopy.

Key vibrational modes are assigned as follows:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-H vibrations of the methoxy (B1213986) group are expected around 3000-2840 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group is characterized by strong and distinct bands. The asymmetric stretching vibration (ν_as(NO₂)) typically appears as a strong band in the FT-IR spectrum in the range of 1570-1500 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1370-1300 cm⁻¹. redalyc.org

Pyridine (B92270) Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring occur in the 1620-1400 cm⁻¹ region. Ring breathing modes and other deformations are observed at lower wavenumbers.

Methoxy (O-CH₃) Group Vibrations: The C-O-C stretching of the methoxy group gives rise to bands in the 1300-1000 cm⁻¹ region. Specifically, the O-CH₃ stretching mode is a key identifier for this substituent. redalyc.org

C-Cl Vibration: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, although its exact position can be influenced by coupling with other modes.

A representative table of calculated and assigned vibrational frequencies, based on DFT studies of analogous compounds, is presented below.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2960 | ν_as(CH₃) | Methoxy asymmetric stretching |

| ~1590 | ν(C=C) | Pyridine ring stretching |

| ~1540 | ν_as(NO₂) | Asymmetric NO₂ stretching |

| ~1450 | δ(CH₃) | Methoxy group bending |

| ~1350 | ν_s(NO₂) | Symmetric NO₂ stretching |

| ~1250 | ν(C-O) | C-O stretching of methoxy group |

| ~1030 | ν(O-C) | O-C stretching of methoxy group |

| ~780 | γ(C-H) | C-H out-of-plane bending |

| ~690 | ν(C-Cl) | C-Cl stretching |

ν : stretching; δ : in-plane bending; γ : out-of-plane bending; as : asymmetric; s : symmetric.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides distinct signals for the aromatic and methoxy protons. The two protons on the pyridine ring appear as multiplets due to spin-spin coupling. The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 - 8.37 | m | 1H | H-4 (Pyridine ring) |

| 7.05 - 7.07 | m | 1H | H-5 (Pyridine ring) |

| 4.15 | s | 3H | -OCH₃ (Methoxy group) |

Data recorded in CDCl₃. chemicalbook.coms : singlet; m : multiplet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Based on DFT calculations and data from analogous compounds like 2-chloro-3-nitropyridine (B167233) chemicalbook.com, the chemical shifts for this compound can be predicted. The carbon atom attached to the electron-withdrawing nitro group (C3) and the carbon attached to the chlorine atom (C2) are expected to be significantly deshielded, appearing at higher chemical shifts. The carbon attached to the methoxy group (C6) would also be deshielded, while the methoxy carbon itself would appear at a characteristic upfield position.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C6 (C-O) |

| ~150 | C2 (C-Cl) |

| ~145 | C4 (C-H) |

| ~135 | C3 (C-NO₂) |

| ~110 | C5 (C-H) |

| ~55 | -OCH₃ |

The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions, which are characteristic of aromatic systems containing heteroatoms and chromophoric groups like the nitro group. Studies on similar compounds, such as 2-amino-6-methoxy-3-nitropyridine (B1334430), using both experimental measurements and Time-Dependent DFT (TD-DFT) calculations, provide insight into these transitions. redalyc.org The main absorption bands are typically observed in the 200-450 nm range when measured in solvents like ethanol. The π → π* transitions, originating from the pyridine ring, are generally more intense, while the n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are weaker.

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation pattern of the compound. The molecular weight of this compound is 188.57 g/mol . nih.gov The mass spectrum is expected to show a molecular ion peak [M]⁺ cluster at m/z 188 and 190, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

Plausible fragmentation pathways, based on the analysis of related structures, include: jcsp.org.pkuni.lu

Loss of a methyl radical: [M - CH₃]⁺ at m/z 173/175.

Loss of a nitro group: [M - NO₂]⁺ at m/z 142/144.

Loss of chlorine radical: [M - Cl]⁺ at m/z 153.

Loss of HCl: A common fragmentation for chloro-substituted pyridines, leading to a bicyclic ion. jcsp.org.pk

Loss of nitric oxide: [M - NO]⁺ at m/z 158/160.

| m/z Value | Possible Fragment |

| 188/190 | [M]⁺ (Molecular Ion) |

| 173/175 | [M - CH₃]⁺ |

| 158/160 | [M - NO]⁺ |

| 153 | [M - Cl]⁺ |

| 142/144 | [M - NO₂]⁺ |

Computational Chemistry Studies on this compound

Theoretical calculations are indispensable for complementing experimental data, providing a deeper understanding of molecular geometry, electronic structure, and spectroscopic properties.

DFT calculations, particularly using the B3LYP functional with a split-valence basis set such as 6-311++G(d,p), have been successfully employed to model the properties of this compound and related compounds. tandfonline.com

Molecular Geometry: Geometry optimization calculations confirm that the pyridine ring of this compound is essentially planar. The substituents (Cl, OCH₃, NO₂) lie in or very close to the plane of the ring. The calculated bond lengths and angles from DFT studies are in good agreement with expected values for aromatic systems, showing characteristic C-C and C-N bond lengths within the ring. For instance, DFT calculations predict C-Cl, C-O, and N-O bond lengths that are consistent with experimental data from similar structures.

Electronic Structure: Analysis of the electronic structure provides insights into the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. The region around the nitro group's oxygen atoms shows the most negative potential (red), indicating these are the primary sites for electrophilic attack. The regions around the aromatic protons show positive potential (blue), highlighting them as potential sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. For this molecule, the HOMO is typically localized over the pyridine ring and the methoxy group, while the LUMO is predominantly centered on the pyridine ring and the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and corresponds to the energy of the lowest electronic transition.

These computational studies provide a robust theoretical framework that supports and enhances the interpretation of experimental spectroscopic data, leading to a comprehensive characterization of this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to investigate the intermolecular interactions of molecules. dovepress.comnih.gov This technique models the movement of atoms and molecules over time, providing insights into how a compound like this compound interacts with other molecules, such as solvents or biological macromolecules. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. For pyridine derivatives, DFT calculations are frequently employed to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. redalyc.org

In a study on the closely related compound 2-amino-6-methoxy-3-nitropyridine (AMNP), DFT calculations were used to simulate its vibrational spectra. redalyc.org The theoretical frequencies were then compared with experimental FT-IR and FT-Raman spectra, and assignments of specific vibrational modes were made based on Potential Energy Distribution (PED) calculations. redalyc.org A similar theoretical approach for this compound would involve optimizing its molecular geometry and then performing frequency calculations. This would predict the positions of characteristic vibrational bands, such as the C-Cl stretching, NO2 symmetric and asymmetric stretching, and pyridine ring vibrations.

Furthermore, theoretical calculations can predict the electronic absorption spectrum by computing the electronic transitions between molecular orbitals. redalyc.org This helps in understanding the electronic properties and validating experimentally obtained UV-Vis spectra.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. pku.edu.cn

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction. pku.edu.cn

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electrophilicity Index (ω) | µ² / (2η) | Measures the propensity of a species to accept electrons. |

In a computational study of 2-amino-6-methoxy-3-nitropyridine, the FMOs were plotted, and their related molecular properties were calculated and discussed. redalyc.org A similar analysis for this compound would reveal the distribution of electron density in these frontier orbitals, highlighting the most likely sites for nucleophilic and electrophilic attack. wuxiapptec.com

Conformational Analysis and Planarity of the Pyridine Ring

Conformational analysis is essential for identifying the most stable three-dimensional structure of a molecule, which governs its physical and chemical properties. This analysis is typically performed by calculating the potential energy surface (PES) of the molecule as a function of the rotation around specific single bonds. redalyc.org

For this compound, the key dihedral angles to consider would be those associated with the rotation of the methoxy (-OCH3) and nitro (-NO2) groups relative to the pyridine ring. By systematically rotating these groups and calculating the energy at each step, a PES curve can be generated. The points on this surface with the lowest energy correspond to the most stable conformers.

In the analysis of the related molecule 2-amino-6-methoxy-3-nitropyridine, three possible conformers were identified from the PES scan. redalyc.org The study found that the most stable conformer possessed a planar structure. It is expected that a similar analysis of this compound would also yield a global minimum energy structure where the pyridine ring maintains its planarity, as this aromatic system is inherently stable in a flat configuration. Deviations from planarity would likely correspond to higher-energy transition states rather than stable conformers. redalyc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Applications of 2 Chloro 6 Methoxy 3 Nitropyridine in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

2-Chloro-6-methoxy-3-nitropyridine serves as a foundational starting material for the construction of intricate, high-value organic molecules, particularly in the pharmaceutical industry. Its utility is exemplified by its role as a key intermediate in the synthesis of Gepotidacin, a novel broad-spectrum antibiotic. portico.orgnih.gov Gepotidacin, a triazaacenaphthylene bacterial topoisomerase II inhibitor, is a complex molecule whose synthesis relies on the specific reactivity of this compound. newdrugapprovals.org

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by an amino group from a suitable partner molecule. This initial step is followed by a sequence of transformations targeting the other functional groups. newdrugapprovals.org For instance, the nitro group is typically reduced to a primary amine, which then serves as a nucleophile in subsequent bond-forming reactions to build the core structure of the target molecule. portico.orgguidechem.com

The multi-step synthesis of Gepotidacin showcases the versatility of this compound as a building block. The initial reactions to form the core precursor are summarized below.

Table 1: Initial Synthetic Steps in Gepotidacin Synthesis from this compound

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1 | This compound | 2-Aminopropan-1,3-diol | Nucleophilic Aromatic Substitution (SNAr) | 2-((6-Methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol |

| 2 | Product of Step 1 | 2,2-Dimethoxypropane | Diol Protection (Acetal Formation) | Protected Diol Intermediate |

| 3 | Product of Step 2 | H₂ over Pd/C | Nitro Group Reduction | 2-Amino-6-methoxypyridine derivative |

| 4 | Product of Step 3 | Ethyl bromoacetate | N-Alkylation | Secondary Amine Intermediate |

Data sourced from Drugs of the Future, 2018. portico.org

This sequence highlights how chemists can selectively manipulate the functional groups of the starting pyridine (B92270) to systematically build molecular complexity.

Synthesis of Heterocyclic Systems and Fused Ring Structures

The functional group arrangement of this compound makes it an ideal precursor for the synthesis of various heterocyclic and fused-ring systems, which are prevalent scaffolds in medicinal chemistry. ias.ac.in The general strategy involves an initial substitution at the C-2 position, followed by reduction of the C-3 nitro group to an amine. This newly formed diamine derivative is then perfectly poised for intramolecular cyclization reactions to form a new fused ring.

A prominent example is the synthesis of the core of Gepotidacin. portico.org After the initial functionalization steps, an intramolecular cyclization of the ester intermediate is induced using a strong base like sodium hydride (NaH). This reaction forms a 1,4-dihydropyrido[2,3-b]pyrazine derivative, a fused heterocyclic system. portico.org Subsequent oxidation and further cyclizations build the final, complex tricyclic triazaacenaphthylene core. portico.orgnewdrugapprovals.org

Table 2: Key Cyclization Steps in the Formation of Fused Heterocycles

| Precursor | Reagents/Conditions | Key Transformation | Fused Ring System Formed |

|---|---|---|---|

| N-alkylated 2,3-diamino-6-methoxypyridine (B1587572) derivative | NaH in THF | Intramolecular Cyclization | 1,4-Dihydropyrido[2,3-b]pyrazine |

| Diol-functionalized pyridopyrazine | Ms₂O, Et₃N in CHCl₃ | Intramolecular Cyclization | Fused Tricyclic System (Triazaacenaphthylene core) |

Data sourced from Drugs of the Future, 2018. portico.org

This strategy of using ortho-functionalized pyridines is a powerful method for creating complex heterocyclic architectures. Research has shown that 2,3-disubstituted pyridines, accessible from precursors like 2-chloropyridine, are readily cyclized to form aza-analogues of coumarins, xanthones, and acridones. rsc.org The presence of the nitro group in this compound further facilitates such transformations by providing a masked amino group that can be revealed at the desired synthetic stage to trigger cyclization.

Development of Novel Organic Reagents and Catalysts Utilizing its Scaffold

The pyridine scaffold is a cornerstone in the design of ligands for catalysis and functional organic reagents. This compound serves as a key synthetic intermediate for nitrogen-containing ligands. guidechem.com The reactivity of the chloro and nitro groups allows for the introduction of various functionalities that can act as coordination sites for metal centers.

For example, the chloro group can be substituted with phosphine (B1218219) or amine moieties, while the nitro group can be reduced and subsequently derivatized. This allows for the synthesis of bidentate or polydentate ligands, which are crucial components of many homogeneous catalysts used in cross-coupling reactions, hydrogenations, and other important organic transformations. While specific named catalysts derived directly from this compound are not widely reported, its role as a precursor to ligand classes is well-established. guidechem.com

Furthermore, the scaffold of this compound is used to develop intermediates for biologically active molecules that act as inhibitors, which can be considered a class of highly specialized organic reagents. For instance, related aminonitropyridines are used in the synthesis of inhibitors for targets like IRAK4 (Interleukin-1 receptor-associated kinase 4) and NPP1. The synthesis of these complex inhibitors relies on the step-wise functionalization of the pyridine ring, a process enabled by the reactivity inherent in the starting material.

Analytical Chemistry Methodologies for 2 Chloro 6 Methoxy 3 Nitropyridine

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the analysis and purification of 2-chloro-6-methoxy-3-nitropyridine. Its application ranges from rapid purity checks to the large-scale isolation of the compound and its intermediates.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly suitable for this compound. sielc.com These methods are valued for their ability to separate the target compound from starting materials, by-products, and degradation products.

A common RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Validation of these HPLC methods is critical to ensure they are accurate, precise, and reliable for their intended purpose, such as purity assessment in quality control. thermofisher.com Suppliers of this compound often specify the purity as determined by HPLC, for instance, >97.5%. thermofisher.com

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detector | UV | sielc.com |

| Application | Analytical separation, Purity analysis | sielc.com |

| MS-Compatible Modifier | Formic Acid | sielc.com |

Gas Chromatography (GC) is another valuable analytical tool, particularly for assessing the purity of this compound and related volatile compounds. The compound's purity is often specified using GC, with typical purities exceeding 98.0%. fishersci.com GC coupled with mass spectrometry (GC-MS) can be used for definitive identification of the compound and its potential volatile impurities. synhet.com While not as commonly detailed in the literature for this specific compound as HPLC, GC analysis is a standard method offered by chemical suppliers for quality assurance. fishersci.comsynhet.com

In the synthesis of this compound and its subsequent use in producing other complex molecules, purification of intermediates is essential. Preparative chromatography is the key technique for isolating these compounds on a larger scale.

The synthesis of this compound itself involves steps that require purification by column chromatography to isolate the target product from reaction by-products. guidechem.com Furthermore, analytical HPLC methods can be scaled up for preparative separations, allowing for the isolation of impurities or the purification of the main compound. sielc.comsielc.com Patent literature also describes purification processes involving recrystallization and washing steps to remove isomeric impurities, which is a form of purification critical in manufacturing. google.com For example, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430), a derivative, involves filtration and washing to achieve high purity (99.3% by HPLC). google.com

Environmental Monitoring and Detection of Nitro Compounds

While specific studies on the environmental monitoring of this compound are not widely published, the analytical methods developed for it are relevant to the broader challenge of monitoring nitroaromatic compounds in the environment. Nitro compounds, used in various industrial applications, can be environmental contaminants.

Analytical techniques like GC-FID (Gas Chromatography with Flame Ionization Detection) and liquid chromatography are central to environmental monitoring for organic pollutants. nih.gov Methods developed for detecting nitrosamines and other semi-volatile organic compounds in water and biological samples can be adapted for nitropyridine derivatives. nih.gov These methods often involve an extraction step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic analysis. nih.gov The unique chemical structure of this compound would allow for the development of specific methods for its accurate quantification in complex environmental matrices.

Quality Control and Purity Assessment in Research and Manufacturing

Stringent quality control (QC) and purity assessment are non-negotiable in both research and manufacturing settings involving this compound. The purity of this intermediate directly impacts the yield and purity of the final products in a synthetic sequence.

Commercial suppliers provide this compound with a specified purity level, which is verified by analytical techniques. sigmaaldrich.com HPLC and GC are the primary methods used for this purpose, with manufacturers guaranteeing purities often in the range of 98% or higher. thermofisher.comfishersci.com For example, a product specification sheet may list the assay by HPLC as >97.5%. thermofisher.com Similarly, patent documents outlining the manufacturing process emphasize purification steps to achieve high purity (99-100%) and remove unwanted by-products, underscoring the importance of quality control in industrial production. google.com Documentation such as a Certificate of Analysis (COA) relies on these validated analytical methods to confirm the identity and quality of the compound. bldpharm.com

Material Science Applications of 2 Chloro 6 Methoxy 3 Nitropyridine Derivatives

Synthesis of Polymers and Advanced Coatings

While primarily recognized as a building block for complex molecules, derivatives of 2-chloro-6-methoxy-3-nitropyridine are finding utility in the creation of novel polymers and sophisticated coatings. The inherent reactivity of the pyridine (B92270) ring, particularly the chloro and nitro substituents, allows for its incorporation into polymeric structures through various polymerization techniques.

Research has indicated that the unique electronic properties of the nitropyridine moiety can be harnessed to develop polymers with enhanced thermal stability and specific optical characteristics. Although detailed public research on large-scale polymer synthesis directly using this compound is not extensively documented, its structural motifs are present in various patented polymer systems. These polymers are often designed for high-performance applications where durability and resistance to environmental factors are critical.

Incorporation into Functional Materials for Enhanced Properties

The strategic incorporation of this compound derivatives into functional materials is a growing area of interest aimed at enhancing their intrinsic properties. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy (B1213986) group on the pyridine ring create a unique electronic environment that can be exploited to tailor the optical and electronic behavior of materials.

One notable area of application is in the development of advanced dyes and pigments. For instance, derivatives of nitropyridines are used in the synthesis of BODIPY (boron-dipyrromethene) dyes. These dyes are known for their high fluorescence quantum yields, photostability, and sharp absorption/emission peaks, making them valuable for applications in bio-imaging, sensors, and as laser dyes. The substitution pattern on the pyridine ring, including the presence of chloro and nitro groups, can be systematically varied to fine-tune the photophysical properties of the resulting dyes.

While direct research on this compound for this purpose is not widely published, the principles established with analogous nitropyridine derivatives suggest its potential as a precursor for novel functional materials with tailored optical and electronic responses.

Applications in High-Throughput Crystallography

High-throughput crystallography is a powerful technique used in drug discovery and materials science for the rapid screening and structural determination of crystalline compounds. While there is no direct evidence of "this compound" being used as a standard agent in these screening processes, the broader class of nitropyridine-containing molecules is relevant.

Small organic molecules, including nitropyridine derivatives, are often the targets of high-throughput crystallization studies to understand their solid-state properties, polymorphism, and potential for co-crystal formation. researchgate.net The insights gained from the crystal structures of such compounds are crucial for pharmaceutical development and the design of new materials with specific functionalities. researchgate.net

The functional groups present in this compound, namely the chloro, methoxy, and nitro groups, can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for crystal packing. Understanding these interactions through high-throughput crystallographic methods can aid in the rational design of more complex molecules with desired solid-state architectures.

Future Directions and Emerging Research Avenues for 2 Chloro 6 Methoxy 3 Nitropyridine

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing. For the synthesis of 2-Chloro-6-methoxy-3-nitropyridine and its derivatives, this transition offers numerous advantages. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater consistency. Automated synthesis platforms, integrated with flow reactors, can further accelerate the discovery and optimization of new reaction pathways, allowing for rapid screening of conditions and reagents. This high-throughput experimentation can significantly shorten the development timeline for new pharmaceuticals and agrochemicals derived from this key intermediate.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly central to modern chemical research and industry. mdpi.com Future efforts in the synthesis of this compound will undoubtedly focus on creating more sustainable processes. This involves several key strategies:

Waste Prevention: Designing synthetic routes that minimize or eliminate the production of waste products is a primary goal. noviams.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. noviams.com

Use of Renewable Feedstocks: Exploring the use of raw materials and feedstocks that are renewable rather than depleting is a long-term objective. noviams.com

Safer Solvents and Auxiliaries: Research will focus on replacing hazardous solvents with greener alternatives, or designing processes that eliminate the need for solvents altogether. noviams.com

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure will reduce the environmental and economic impact of production. noviams.com

By embracing these principles, the chemical industry can significantly reduce its environmental footprint. mdpi.com Retrosynthesis software can aid in designing pathways that are not only effective but also sustainable by focusing on atom economy and waste prevention. synthiaonline.com

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of efficient and selective chemical synthesis. noviams.com Future research will likely uncover novel catalytic systems for the transformation of this compound. This could include the development of more active and selective catalysts for nucleophilic substitution reactions at the chloro position or for the reduction of the nitro group. The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a particularly promising avenue for green chemistry, providing highly selective and environmentally benign reaction pathways. synthiaonline.com The unique electronic properties of the substituted pyridine (B92270) ring make it a prime candidate for innovative catalytic methodologies, potentially leading to the discovery of entirely new classes of compounds.

Advanced Computational Modeling for Predictive Research

The power of computational chemistry in predicting molecular properties and reaction outcomes is growing rapidly. researchgate.net Advanced computational methods, including artificial intelligence (AI) and machine learning (ML), can be applied to this compound to accelerate research and development. researchgate.netmdpi.com These models can:

Predict the biological activity of novel derivatives, allowing for the virtual screening of large compound libraries.

Simulate reaction mechanisms to optimize conditions and predict potential byproducts.

Aid in the design of new catalysts with enhanced activity and selectivity.

By providing a deeper understanding of the molecule's behavior at a quantum level, computational modeling can guide experimental work, saving time and resources while fostering innovation. mdpi.com

Development of Next-Generation Pharmaceutical and Agrochemical Agents

This compound is already recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Future research will continue to build on this foundation, aiming to develop next-generation agents with improved efficacy, selectivity, and safety profiles. In the pharmaceutical realm, this could involve the design of new anti-cancer or anti-inflammatory drugs. chemimpex.com In agrochemicals, the focus may be on creating more potent and environmentally benign pesticides and herbicides. chemimpex.com The versatility of the this compound scaffold, with its multiple reaction sites, provides a rich platform for the medicinal and agricultural chemists to explore in their quest for novel and impactful molecules. guidechem.com

常见问题

Basic Questions

Q. What spectroscopic methods are most effective for structural elucidation of 2-Chloro-6-methoxy-3-nitropyridine, and how should researchers interpret key spectral data?

- Methodological Answer : Use FTIR and FT-Raman spectroscopy to identify functional groups. Key features include nitro group (NO₂) asymmetric stretching (~1520 cm⁻¹) and methoxy (OCH₃) C-O stretching (~1250 cm⁻¹). Complement experimental data with quantum chemical calculations (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to validate vibrational assignments and optimize molecular geometry. Compare computed vs. experimental spectra to resolve conformational ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods to minimize inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers in cool, dry, well-ventilated areas. Avoid incompatible substances (e.g., strong oxidizers).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Follow GHS guidelines for emergency procedures .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict the electronic properties of this compound with high accuracy?

- Methodological Answer :

- Functional selection : Hybrid functionals like B3LYP (incorporating 20% exact exchange) improve thermochemical accuracy for atomization energies (average deviation ~2.4 kcal/mol). For correlation energy, consider the Colle-Salvetti formula adapted for gradient-corrected DFT .

- Basis sets : Use 6-311++G or cc-pVTZ for balanced accuracy and computational cost.

- Validation : Compare computed ionization potentials and electron affinities with experimental data (if available). Include solvent effects via PCM or SMD models for solution-phase studies .

Q. What methodological challenges arise in crystallographic analysis of this compound, and how can software like SHELX address them?

- Methodological Answer :

- Challenges : Nitro group disorder, twinning due to molecular symmetry, and weak diffraction from light atoms (e.g., hydrogen).

- Solutions :

- Data collection : Use high-resolution X-ray data (≤0.8 Å) and low-temperature (100 K) measurements to reduce thermal motion.

- Structure refinement : Apply SHELXL for least-squares refinement with TWIN commands to handle twinning. Validate with R-factor convergence (R1 < 5%) and difference density maps (<0.5 eÅ⁻³).

- Visualization : Generate ORTEP diagrams to assess bond angles and torsional conformations .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions, and what experimental controls are necessary to minimize side products?

- Methodological Answer :

- Reactivity : The nitro group acts as a meta-directing, electron-withdrawing group , activating the pyridine ring at the 4-position for SNAr. Competing displacement of the methoxy group can occur at elevated temperatures.

- Optimization :

- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Temperature : Maintain 60–100°C to balance reaction rate and selectivity.

- Monitoring : Track progress via HPLC or TLC (Rf shifts). Quench reactions with ice-water to isolate intermediates.

- Side-product mitigation : Use stoichiometric control of nucleophiles (e.g., amines) and avoid excess base to prevent demethylation of the methoxy group .

Key Notes

- Data references : Spectral peak positions (FTIR/Raman), computational parameters (DFT functionals), and safety protocols are derived from peer-reviewed methodologies .

- Advanced vs. Basic : Basic questions focus on foundational techniques (spectroscopy, safety), while advanced questions address mechanistic, computational, and crystallographic challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。